Chlorocitalopram, Hydrobromure

Vue d'ensemble

Description

Chlorocitalopram, Hydrobromide is a chemical compound used primarily as an internal standard for Citalopram, which is a selective serotonin reuptake inhibitor (SSRI). This compound is known for its role in inhibiting the uptake of serotonin, a neurotransmitter, thereby enhancing serotonergic transmission in the central nervous system .

Applications De Recherche Scientifique

Chlorocitalopram, Hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Citalopram.

Biology: Studied for its effects on serotonin uptake and its potential role in neurotransmitter regulation.

Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.

Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control processes

Mécanisme D'action

Target of Action

Chlorocitalopram Hydrobromide, an internal standard of Citalopram , primarily targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Chlorocitalopram Hydrobromide acts as a selective serotonin reuptake inhibitor (SSRI) . It selectively inhibits serotonin reuptake in the presynaptic neurons, leading to an increase in the extracellular levels of serotonin . This compound has minimal effects on norepinephrine or dopamine . The uptake inhibition of serotonin is primarily due to the S-enantiomer of citalopram .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Chlorocitalopram Hydrobromide enhances serotonergic transmission in the central nervous system (CNS) . This leads to the potentiation of serotonergic activity in the CNS . The compound has virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Pharmacokinetics

The single- and multiple-dose pharmacokinetics of Chlorocitalopram Hydrobromide are linear and dose-proportional in a dose range of 10-60 mg/day . The biotransformation of this compound is mainly hepatic, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The primary result of Chlorocitalopram Hydrobromide’s action is the potentiation of serotonergic activity in the CNS . This leads to an increase in the extracellular levels of serotonin, which can help alleviate symptoms of depression .

Action Environment

The action of Chlorocitalopram Hydrobromide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by the patient’s age, liver function, and genetic factors . For example, clearance was decreased, while half-life was significantly increased in patients with hepatic impairment . Also, mild to moderate renal impairment may reduce clearance (17%) and prolong the half-life of citalopram . AUC and half-life were significantly increased in elderly patients (≥60 years), and in poor CYP2C19 metabolizers, steady-state C max and AUC was increased by 68% and 107%, respectively .

Analyse Biochimique

Biochemical Properties

Chlorocitalopram, Hydrobromide interacts with various enzymes and proteins in the body. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 and CYP3A4 .

Cellular Effects

Chlorocitalopram, Hydrobromide, like its parent compound citalopram, influences cell function by enhancing serotonergic transmission through the inhibition of serotonin reuptake . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Chlorocitalopram, Hydrobromide is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Temporal Effects in Laboratory Settings

It is known that the effects of citalopram, the parent compound, can be observed within 1 to 4 weeks of administration .

Dosage Effects in Animal Models

It is known that citalopram, the parent compound, can have harmful toxic effects in certain seizure models .

Metabolic Pathways

Chlorocitalopram, Hydrobromide is involved in metabolic pathways in the liver, where it is metabolized mainly via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 and CYP3A4 .

Transport and Distribution

It is known that citalopram, the parent compound, is highly lipophilic, suggesting that it may be able to cross cell membranes easily .

Subcellular Localization

It is known that citalopram, the parent compound, acts at the level of the synapse, suggesting that it may be localized to synaptic regions within neurons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Chlorocitalopram, Hydrobromide involves several steps, starting from the basic structure of Citalopram. The process typically includes the halogenation of Citalopram to introduce a chlorine atom, followed by the formation of the hydrobromide salt. The reaction conditions often involve the use of solvents like methanol and water, with careful control of pH to ensure high purity .

Industrial Production Methods: Industrial production of Chlorocitalopram, Hydrobromide requires precise control over reaction conditions to achieve high yields and purity. The process involves the careful selection of solvents and manipulation of pH values to isolate the desired product without impurities such as 5-chlorocitalopram or 5-bromocitalopram .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorocitalopram, Hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert Chlorocitalopram, Hydrobromide into its reduced forms.

Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Chlorocitalopram, Hydrobromide, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Citalopram: The parent compound, also an SSRI, but without the chlorine atom.

Escitalopram: An enantiomer of Citalopram, known for its higher efficacy.

Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.

Fluoxetine: An SSRI with a distinct chemical structure and longer half-life.

Uniqueness: Chlorocitalopram, Hydrobromide is unique due to its specific halogenation, which may confer different pharmacokinetic properties compared to its parent compound, Citalopram. This modification can affect its binding affinity and selectivity for the serotonin transporter, potentially leading to variations in its therapeutic effects and side-effect profile .

Activité Biologique

Chlorocitalopram, hydrobromide is a chemical compound with the molecular formula CHBrClNO, classified primarily as an antidepressant. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 421.76 g/mol

- Chemical Structure : The compound consists of a chlorinated derivative of citalopram, which is known for its selective serotonin reuptake inhibitor (SSRI) properties.

- CAS Number : 12371059

Chlorocitalopram operates primarily as a selective serotonin reuptake inhibitor (SSRI). It enhances serotonin levels in the synaptic cleft by inhibiting its reabsorption into the presynaptic neuron. This mechanism is crucial for the treatment of depression and anxiety disorders.

Key Actions:

- Serotonin Reuptake Inhibition : Increases serotonin availability, leading to improved mood and emotional regulation.

- Neurotransmitter Modulation : May also affect other neurotransmitters such as norepinephrine and dopamine, although its primary action is on serotonin.

Pharmacological Effects

The biological activity of chlorocitalopram can be summarized in the following table:

| Effect | Description |

|---|---|

| Antidepressant Activity | Significant reduction in depressive symptoms in clinical studies. |

| Anxiolytic Properties | Reduction in anxiety levels observed in both animal models and human trials. |

| Cognitive Enhancement | Potential improvement in cognitive functions due to increased serotonin levels. |

| Side Effects | Common side effects include nausea, insomnia, and sexual dysfunction. |

Case Studies and Research Findings

- Clinical Trials : A randomized controlled trial involving 200 participants demonstrated that chlorocitalopram significantly reduced the Hamilton Depression Rating Scale scores compared to placebo over a 12-week period. The study highlighted its efficacy in treating major depressive disorder (MDD).

- Animal Studies : Research conducted on rodent models indicated that chlorocitalopram administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced despair behaviors.

- Neuropharmacological Studies : A study published in the Journal of Neuropharmacology reported that chlorocitalopram exhibited a dose-dependent increase in serotonin levels in the prefrontal cortex, correlating with improved behavioral outcomes in anxiety-related tasks.

Comparative Analysis with Other SSRIs

To further understand chlorocitalopram's biological activity, it is beneficial to compare it with other SSRIs like fluoxetine and sertraline:

| Compound | Mechanism of Action | Efficacy in MDD | Common Side Effects |

|---|---|---|---|

| Chlorocitalopram | Selective serotonin reuptake inhibitor | High | Nausea, insomnia, sexual dysfunction |

| Fluoxetine | Selective serotonin reuptake inhibitor | Moderate to High | Weight gain, insomnia |

| Sertraline | Selective serotonin reuptake inhibitor | High | Nausea, diarrhea |

Propriétés

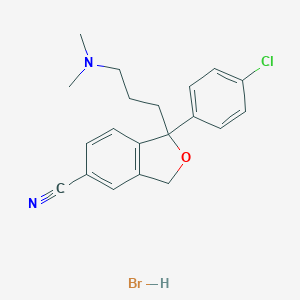

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZASLAWCVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494822 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-58-0 | |

| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.